molecular formula C18H21NO3 B2571300 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide CAS No. 2034292-24-3

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2571300
CAS No.: 2034292-24-3
M. Wt: 299.37
InChI Key: UFFFTADAQLZPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and organic synthesis research. This molecule features a benzofuran moiety, a structural motif found in various biologically active compounds. Scientific literature indicates that benzofuran-2-carboxamide derivatives have been investigated for their potential neuroprotective properties, including activity against NMDA-induced excitotoxicity, a pathway implicated in neurodegenerative diseases . The compound's structure also incorporates a cyclohex-3-ene-1-carboxamide unit. Research on similar cyclohex-3-ene carboxamide derivatives shows that such structures can serve as key intermediates or precursors in organic synthesis, particularly for constructing complex bicyclic frameworks like lactones, which are valuable scaffolds in drug discovery . The integration of these two pharmacophores into a single molecule makes it a potentially valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents or novel synthetic methodologies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-17(12-19-18(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,17H,4,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFFTADAQLZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCC=CC1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursorsKey transformations in the synthesis may include copper-mediated and palladium-catalyzed coupling reactions .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis (MWI) for certain steps to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-[2-(1-benzofuran-2-yl

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C18H21NO
  • Molecular Weight: 299.4 g/mol

The structure features a benzofuran moiety, which is known for its diverse biological activities, including anti-tumor and anti-inflammatory properties. The presence of the methoxyethyl group enhances its solubility and bioavailability.

The biological activity of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide is primarily attributed to its interaction with various molecular targets. The benzofuran ring is known to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:

  • Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress.
  • Anti-inflammatory Effects: It potentially inhibits pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antitumor Properties: Preliminary studies suggest it may induce apoptosis in cancer cells.

Antitumor Activity

Research has indicated that compounds containing benzofuran structures exhibit significant antitumor activity. For instance, studies have demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

StudyFindings
Demonstrated that benzofuran derivatives possess cytotoxic effects against various cancer cell lines.
Highlighted the potential use of benzofuran-based compounds in targeting prion diseases, suggesting a mechanism involving amyloid aggregation inhibition.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi, indicating its potential as a therapeutic agent in infectious diseases.

MicroorganismActivity
Staphylococcus aureusInhibited growth at low concentrations.
Escherichia coliShowed moderate antibacterial effects.

Case Studies

  • Case Study on Anticancer Properties:
    A recent study evaluated the efficacy of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide in human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Case Study on Antimicrobial Effects:
    An investigation into the compound's antimicrobial activity revealed significant inhibition of Candida albicans growth, suggesting potential applications in treating fungal infections.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzofuran derivatives, including N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide, exhibit significant antimicrobial properties. Various studies have synthesized benzofuran derivatives and evaluated their efficacy against a range of pathogens, including both gram-positive and gram-negative bacteria.

  • In Vitro Studies :
    • A study by Yempala et al. synthesized a series of benzofuran derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. The results showed promising minimum inhibitory concentration (MIC) values, with some compounds exhibiting activity comparable to established antibiotics .
    • Another investigation highlighted the synthesis of 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives, which demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of benzofuran derivatives are also noteworthy. Several studies have focused on their ability to inhibit cancer cell proliferation:

  • Screening for Anticancer Activity :
    • A study identified novel anticancer compounds through drug library screening on multicellular spheroids, with several benzofuran derivatives showing significant cytotoxicity against various cancer cell lines .
    • The compound's structural features may contribute to its ability to interact with cellular targets involved in cancer progression.

Case Studies and Research Findings

StudyFocusFindings
Yempala et al. (2014)Antimicrobial ActivityIdentified active benzofuran derivatives with MIC values as low as 3.12 μg/mL against M. tuberculosis .
Gundogdu-Karaburun et al.Antifungal ActivitySynthesized aryl benzofuran ketones showing moderate antifungal activity against Candida albicans .
Walid Fayad (2019)Anticancer ScreeningDiscovered novel anticancer compounds through screening, highlighting the potential of benzofurans .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives can be categorized based on core modifications:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological/Functional Role Reference
Target Compound Cyclohexene carboxamide 1-Benzofuran-2-yl, 2-methoxyethyl Not reported Undefined (structural analog) -
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) Cyclohexene carboxamide Bromo, methyl, phenyl 280.16 Synthetic intermediate
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Boronic acid derivative Methoxyethyl, phenoxy methyl Not reported HDAC inhibition (IC₅₀ ~1 µM)
Goxalapladib Naphthyridine acetamide Methoxyethyl, trifluoromethyl 718.80 Atherosclerosis treatment

Key Observations:

  • Substituent Impact on Bioactivity : The methoxyethyl group in the target compound and –3 compounds is associated with enhanced binding or solubility. For example, in , this group contributes to potent HDAC inhibition at low concentrations (1 µM) .
  • Benzofuran vs.
  • Molecular Weight and Complexity : Goxalapladib’s high molecular weight (718.80 g/mol) reflects its multifunctional design for protein-targeted therapy, whereas the target compound’s simpler structure may prioritize synthetic accessibility .
Table 1: Comparative Analysis of Key Parameters
Parameter Target Compound 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Goxalapladib
Core Functional Group Cyclohexene carboxamide Cyclohexene carboxamide Boronic acid Naphthyridine acetamide
Key Bioactive Substituent 1-Benzofuran-2-yl Bromo Methoxyethyl Methoxyethyl, trifluoromethyl
Molecular Weight Not reported 280.16 Not reported 718.80
Reported Activity Undefined Synthetic intermediate HDAC inhibition Atherosclerosis treatment
Synthetic Yield Not reported 92% (precursor) Not reported Not reported

Contradictions and Gaps :

  • focuses on synthetic intermediates, whereas –3 compounds are bioactive. The target compound’s role remains speculative without direct data.
  • The benzofuran group’s impact on pharmacokinetics (e.g., metabolism, toxicity) is unaddressed in the evidence.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclohex-3-ene-1-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclization for the benzofuran core and carboxamide coupling. A common approach for analogous benzofuran-carboxamide derivatives involves:

Benzofuran synthesis : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., using POCl₃) .

Carboxamide formation : Coupling of the benzofuran intermediate with cyclohex-3-ene-1-carbonyl chloride via nucleophilic acyl substitution.

  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, such as epoxidation of the cyclohexene ring .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays).
  • Spectroscopy :
  • NMR : Confirm the presence of the cyclohexene proton (δ 5.4–5.8 ppm, vinyl protons) and benzofuran aromatic protons (δ 7.2–7.8 ppm) .
  • FT-IR : Look for carbonyl stretches (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Mechanistic Insight : Combine with cheminformatics (e.g., molecular docking against bacterial DNA gyrase or fungal CYP51) to hypothesize targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. methylsulfinyl groups) drastically alter activity .
  • Assay conditions : Standardize inoculum size (e.g., 1–5 × 10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) .
  • Example : If Study A reports potent antifungal activity but Study B does not, re-evaluate fungal strain variability (e.g., azole-resistant vs. wild-type C. albicans) and compound stability in culture media .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity. For instance, the methoxy group may enhance metabolic stability but reduce solubility .
  • Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to predict plasma protein binding and half-life .

Q. How can the compound’s selectivity for microbial vs. mammalian targets be optimized?

  • Methodological Answer :

  • SAR Studies : Modify substituents on the benzofuran (e.g., electron-withdrawing groups at C5) and cyclohexene (e.g., epoxide derivatives) to enhance selectivity .
  • Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) vs. microbial targets. A selectivity index (SI) >10 is desirable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.